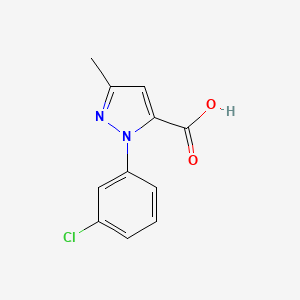

1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-5-10(11(15)16)14(13-7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKFGYKGLXZAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathway for 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and this particular derivative serves as a crucial building block for more complex bioactive molecules. This document will detail the strategic approach, reaction mechanisms, and step-by-step experimental protocols for its synthesis, aimed at researchers and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The inclusion of a carboxylic acid moiety at the 5-position of the pyrazole ring provides a versatile handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of targeted therapeutics. The specific compound, this compound, incorporates a substituted aryl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

This guide will focus on a robust and well-established synthetic route, the Knorr pyrazole synthesis, followed by a straightforward hydrolysis to yield the target carboxylic acid. The rationale behind the choice of starting materials and reaction conditions will be discussed to provide a deeper understanding of the synthetic strategy.

Overall Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core, followed by the hydrolysis of the resulting ester.

Caption: Overall synthetic route to the target compound.

Starting Material Preparation

Synthesis of 3-Chlorophenylhydrazine Hydrochloride

While commercially available, 3-chlorophenylhydrazine can also be synthesized from 3-chloroaniline. The procedure involves a diazotization reaction followed by reduction.

Experimental Protocol:

-

Diazotization: 3-Chloroaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Reduction: The cold diazonium salt solution is added to a solution of tin(II) chloride in concentrated hydrochloric acid at a low temperature. The resulting mixture is stirred for several hours.

-

Isolation: The precipitated 3-chlorophenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Step 1: Knorr Pyrazole Synthesis of Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

The core of this synthesis is the Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazole rings.[1] This reaction involves the condensation of a hydrazine with a β-dicarbonyl compound. In this specific case, 3-chlorophenylhydrazine reacts with ethyl 2,4-dioxopentanoate.

Reaction Mechanism

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is a key consideration with unsymmetrical dicarbonyls. In the reaction between an arylhydrazine and ethyl 2,4-dioxopentanoate, the initial condensation typically occurs at the more reactive ketone carbonyl, leading to the formation of the 1-aryl-3-methyl-5-carboxylate regioisomer as the major product.[2]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Chlorophenylhydrazine HCl | 179.05 | 10 | 1.0 |

| Ethyl 2,4-dioxopentanoate | 158.15 | 10 | 1.0 |

| Glacial Acetic Acid | 60.05 | catalytic | - |

| Ethanol | 46.07 | - | solvent |

Procedure:

-

To a solution of ethyl 2,4-dioxopentanoate (10 mmol) in ethanol (50 mL), add 3-chlorophenylhydrazine hydrochloride (10 mmol) and a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate as a solid.

Step 2: Hydrolysis of Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.

Reaction Mechanism

The hydrolysis of the ester is a nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid. The final step is the protonation of the carboxylate salt with a strong acid to yield the desired carboxylic acid.

Caption: Mechanism of Ester Hydrolysis.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | 266.70 | 5 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 15 | 3.0 |

| Ethanol/Water (1:1) | - | - | solvent |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | for acidification |

Procedure:

-

Dissolve ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (5 mmol) in a 1:1 mixture of ethanol and water (50 mL).

-

Add sodium hydroxide (15 mmol) to the solution and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method that utilizes the well-established Knorr pyrazole synthesis. The protocols provided are based on established chemical principles and can be adapted for various scales of production. The final product is a valuable intermediate for the synthesis of a wide range of potentially bioactive molecules, making this synthetic route highly relevant to the fields of medicinal chemistry and drug discovery.

References

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. ResearchGate. [Link]

-

Reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochlorides: indolization and phenylpyrazolation. PubMed. [Link]

- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

-

Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

- Process for the preparation of 1-(3-methyl-1h-pyrazol-5-yl)piperazine.

-

Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses Procedure. [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions - Supporting Information. Thieme. [Link]

-

ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. Molecule-on-line. [Link]

-

Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. JETIR.org. [Link]

-

Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

- Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound.

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in the pharmaceutical and agrochemical industries. The strategic placement of the 3-chlorophenyl group, a methyl group, and a carboxylic acid moiety on the pyrazole ring suggests a molecule with potential for diverse biological activities. The physicochemical properties of such a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Molecular Structure

Proper identification and structural elucidation are the foundation of any chemical study.

Chemical Name: this compound

Synonyms: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid[1][2]

Molecular Formula: C₁₁H₉ClN₂O₂[1]

Molecular Weight: 236.66 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that due to limited direct experimental data for this specific compound, some values are estimated based on data from closely related analogs.

| Property | Value | Source/Method |

| Melting Point (°C) | ~211-214 | Estimated from 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid[3] |

| Boiling Point (°C) | Not available | Experimental determination required |

| pKa | ~2.4 - 4.0 | Estimated from related pyrazole carboxylic acids[4][5] |

| LogP (Octanol/Water) | ~2.4 | Predicted for a related isomer[6] |

| Aqueous Solubility | Low | Expected for a molecule with a chlorophenyl group and a crystalline solid nature. Experimental determination is crucial. |

| Solubility in Organic Solvents | Moderately soluble in polar organic solvents (e.g., DMSO, Methanol) | Based on general properties of similar compounds[5] |

Experimental Protocols for Physicochemical Characterization

To ensure data accuracy and reproducibility, standardized experimental protocols are essential.

Determination of Melting Point

The melting point provides an indication of purity and lattice energy.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. The experiment should be performed in triplicate.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

Methodology:

-

Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9) to assess the pH-dependent solubility.

-

Equilibration: An excess amount of this compound is added to a known volume of each buffer in a sealed flask. The flasks are then agitated in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or mol/L at each pH.

Caption: Shake-Flask Method Workflow.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.

Methodology:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure sufficient solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under a nitrogen atmosphere to prevent carbonate formation.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the carboxylic acid has been neutralized (the half-equivalence point). The experiment should be repeated at least three times.

Spectroscopic Properties

Spectroscopic data is vital for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the pyrazole proton, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The pyrazole proton should appear as a singlet, and the methyl protons as a singlet at a higher field (lower ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Characteristic signals are expected for the carboxylic acid carbonyl carbon (δ ~160-170 ppm), the aromatic and pyrazole carbons (δ ~110-150 ppm), and the methyl carbon (δ ~10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7][8]

-

C=O Stretch: A strong, sharp absorption band should appear around 1725-1700 cm⁻¹ for the carbonyl group.[7]

-

C-O Stretch: A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[8]

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted phenyl and pyrazole rings will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 236 and 238 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[10]

Conclusion

This compound possesses physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. Its acidic nature, moderate lipophilicity, and expected low aqueous solubility are key factors that will govern its biological behavior and formulation design. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar molecules, ensuring the generation of high-quality data to support research and development efforts. Further experimental validation of the estimated properties is highly recommended to build a complete and accurate profile of this compound.

References

- U.S. Pharmacopeial Convention. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.

- Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.

- World Health Organiz

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- (2018, February 6).

- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl-. Substance Details - EPA.

- NIST. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-[[(4-chlorophenyl)amino]carbonyl]-1-methyl-, methyl ester.

- Sigma-Aldrich. (n.d.). 1-(3-chlorophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid.

- BLDpharm. (n.d.). 93618-32-7|3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

- Mills, S. G., et al. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC - NIH.

- Lab-Chemicals.Com. (n.d.). 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

- Angeli, A., et al. (2015, May 26). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry.

- Global Substance Registration System. (n.d.). 5-((3-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. gsrs.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. WebBook.

- ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.

- PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid.

- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Thieme. (n.d.).

- Organic Chemistry Tutor. (n.d.).

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- SpectraBase. (n.d.). 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER.

- UCLA. (n.d.). IR Chart.

- AstaTech. (n.d.). This compound.

- PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid.

- Pharmaffiliates. (n.d.). Ethyl 1-(3-chlorophenyl)

- Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.

- PubMed. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).

- ResearchGate. (2023, June 5). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- CAS Common Chemistry. (n.d.). 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid.

- NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. WebBook.

- Hebei Aicrowe Biotech Co., Ltd. (n.d.). 3-Bromo-1-(3-chloro-2-pyridinyl)

- Labscent. (n.d.). 1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.

- PubChemLite. (n.d.). 3-(3-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid.

- Organic Chemistry Data. (2022, April 7).

- PubChem. (n.d.). 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid.

- BLDpharm. (n.d.). 696-22-0|3-Methyl-1H-pyrazole-5-carboxylic acid.

Sources

- 1. scispace.com [scispace.com]

- 2. who.int [who.int]

- 3. chemimpex.com [chemimpex.com]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. agreencobio.com [agreencobio.com]

- 6. PubChemLite - 3-(3-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the existence of several constitutional isomers, this guide will specifically focus on the named compound, addressing the current landscape of its chemical identity, synthesis, and potential applications. We will delve into a plausible synthetic route, outline its key physicochemical properties, and explore the broad therapeutic relevance of the pyrazole carboxylic acid scaffold in drug discovery, supported by data from analogous compounds. This document serves as a foundational resource for researchers engaged in the exploration of novel small molecule therapeutics.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The compound this compound belongs to this important class of molecules and holds potential as a building block for the development of novel therapeutics.

Chemical Identity and Structural Elucidation

A critical aspect of working with substituted pyrazoles is the careful consideration of constitutional isomerism. The precise arrangement of substituents on the pyrazole ring significantly influences the molecule's chemical and biological properties.

2.1. CAS Number and Isomeric Ambiguity

As of the latest review, a definitive, universally recognized CAS number for this compound has not been consistently reported across major chemical databases. This is a common challenge with novel or less-commercially available compounds. Researchers should exercise caution and verify the identity of any obtained samples through rigorous analytical methods.

Several isomers are frequently cataloged, and it is crucial to distinguish them from the target compound:

-

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: CAS Number 93618-32-7[4][5]

-

1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: CAS Number 241799-33-7[6]

2.2. Chemical Structure

The unequivocal structure of this compound is presented below. The key features are the 3-chlorophenyl group attached to the N1 position of the pyrazole ring, a methyl group at the C3 position, and a carboxylic acid group at the C5 position.

Caption: Structure of this compound

Synthesis Methodology

3.1. Step 1: Synthesis of Ethyl 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

The synthesis of the pyrazole core is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] In this case, 3-chlorophenylhydrazine reacts with ethyl 2,4-dioxovalerate.

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chlorophenylhydrazine hydrochloride in ethanol, add a base such as sodium acetate to liberate the free hydrazine.

-

Addition of Dicarbonyl: Slowly add ethyl 2,4-dioxovalerate to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it is typically irreversible and leads to cleaner reactions.

Experimental Protocol (Basic Hydrolysis):

-

Reaction Setup: Dissolve the ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with water, and dried.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes key physicochemical properties, with some values predicted based on its structure and data from isomeric compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₂ | - |

| Molecular Weight | 236.66 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |

| pKa | ~3-4 (predicted for carboxylic acid) | - |

Potential Applications in Drug Discovery

The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. While specific studies on this compound are limited, the activities of related compounds provide strong rationale for its investigation in several therapeutic areas.

5.1. Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The structural features of this compound make it a candidate for investigation as a novel non-steroidal anti-inflammatory drug (NSAID).

5.2. Anticancer Activity

The pyrazole nucleus is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, cell cycle arrest, and induction of apoptosis.[2] The specific substitution pattern of this compound could be explored for its potential as a scaffold for new oncology drugs.

5.3. Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives have also found applications in agriculture as herbicides and fungicides.[3][8] The unique electronic and steric properties imparted by the chlorophenyl and methyl groups may confer selective activity against agricultural pests.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, general guidelines for handling similar aromatic carboxylic acids should be followed. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity within the pharmacologically significant pyrazole class of compounds. This guide has addressed the current ambiguity surrounding its specific CAS number and provided a plausible, detailed synthetic pathway. By leveraging the known biological activities of related pyrazole carboxylic acids, a strong rationale exists for the further investigation of this compound and its derivatives as potential therapeutic agents. Rigorous analytical characterization will be paramount for any future research endeavors with this molecule.

References

-

SpectraBase. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-[[(4-chlorophenyl)amino]carbonyl]-1-methyl-, methyl ester. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl- - Substance Details. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-(3-Chlorophenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 6(5), 104-105.

- Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)

-

PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. Retrieved from [Link]

- MDPI. (2018).

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chlorophenyl)-3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-chlorophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 93618-32-7|3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 241799-33-7 CAS MSDS (1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

The Multifaceted Biological Activities of Pyrazole Carboxylic Acid Derivatives: From Bench to Potential Therapeutics

An In-depth Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. When functionalized with a carboxylic acid moiety, these derivatives gain a versatile chemical handle and a key interaction point for various biological targets, unlocking a vast spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of pyrazole carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action across major therapeutic areas, analyze critical structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and discuss the future trajectory of this promising class of compounds.

Introduction: The Pyrazole Carboxylic Acid Core

Heterocyclic compounds form the bedrock of modern drug discovery, and pyrazoles are a prominent class within this group.[1][2] The incorporation of a carboxylic acid group onto the pyrazole ring is a strategic design choice. This acidic functional group can act as a hydrogen bond donor and acceptor, engage in ionic interactions, and serve as a crucial anchoring point within the active sites of enzymes and receptors. Furthermore, it provides a convenient point for synthetic elaboration, allowing chemists to create extensive libraries of amides, esters, and other derivatives to fine-tune pharmacokinetic and pharmacodynamic properties. Consequently, pyrazole carboxylic acid derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and potent enzyme-inhibiting properties.[3][4][5]

Key Biological Activities & Mechanisms of Action

The therapeutic potential of these derivatives is best understood by examining their activity in distinct disease areas.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A cornerstone of the anti-inflammatory action of many pyrazole derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.

Mechanism of Action: The most notable example is Celecoxib, a selective COX-2 inhibitor, which features a pyrazole core. By selectively inhibiting COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 that plays a role in gastric protection, these drugs can exert potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] Beyond COX inhibition, some derivatives modulate other inflammatory pathways by suppressing pro-inflammatory cytokines like TNF-α and IL-6 or inhibiting lipoxygenase (LOX).[6] For instance, the novel derivative FR140423 was found to be 150 times more selective for COX-2 over COX-1 and demonstrated anti-inflammatory effects two- to three-fold more potent than indomethacin in animal models.[7]

Caption: COX Inhibition by Pyrazole Carboxylic Acid Derivatives.

Anticancer Activity: A Multi-pronged Assault on Tumorigenesis

Pyrazole derivatives have emerged as potent anticancer agents that interfere with multiple signaling pathways essential for tumor growth and survival.[8]

Mechanism of Action: A primary mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. This includes Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which drive cell proliferation.[8][9] By blocking these enzymes, pyrazole derivatives can halt the cell cycle and induce apoptosis (programmed cell death).[9][10]

Furthermore, specific derivatives target other critical cancer-related enzymes.

-

ALKBH1 Inhibition: Certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, showing promise in treating gastric cancer.[11]

-

Carbonic Anhydrase (CA) Inhibition: In the hypoxic microenvironment of solid tumors, cancer cells upregulate CA isoforms like CA IX and CA XII to manage acidosis. Heteroaryl-pyrazole carboxylic acids have been developed as selective inhibitors of these isoforms, demonstrating significant antiproliferative activity against hypoxic tumor cells.[12]

Caption: Cell Cycle Arrest via CDK Inhibition.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a recurring motif in compounds exhibiting potent activity against a wide range of pathogens.

Spectrum of Activity: Pyrazole carboxylic acid derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[13][14][15] Some pyrazolylthiazole carboxylic acids have shown excellent antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 μg/mL, comparable to the antibiotic ciprofloxacin.[16]

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the pyrazole ring are critical for antimicrobial potency. For instance, the presence and electronic properties of atoms like fluorine and oxygen in substituents can significantly influence antifungal activity against C. albicans.[13]

Table 1: Representative Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

| Compound Class | Target Organism | MIC (μg/mL) | Reference |

| Pyrazolylthiazole Carboxylic Acids | Staphylococcus aureus | 6.25 | [16] |

| 4-Acyl-pyrazole-3-carboxylic Acids | Bacillus subtilis | Varies | [14] |

| Substituted Pyrazole Derivatives | Candida albicans | Varies | [14] |

| Nitro-substituted Pyrazole Derivative | Bacillus cereus | 128 | [3] |

Antiviral Activity: Inhibiting Viral Machinery

The search for novel antiviral agents has led to the discovery of pyrazole carboxylic acid derivatives that can inhibit key viral enzymes.

Mechanism of Action: A notable success in this area is the development of derivatives that act as potent inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease.[17] This protease is essential for cleaving the viral polyprotein, a critical step in the virus's replication cycle. By blocking the active site of this enzyme, these compounds prevent viral maturation. Optimized compounds have shown significant antiviral activity against DENV-2 with EC50 values as low as 4.1 μM, coupled with negligible cytotoxicity, highlighting their potential as therapeutic leads.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is not merely due to the pyrazole core but is exquisitely controlled by the arrangement and nature of substituents.

-

For Anti-inflammatory (COX-2) Activity: A diarylpyrazole structure, similar to Celecoxib, is often favored. A sulfonamide or a similar group on one of the aryl rings is crucial for selective binding to the COX-2 active site.[6]

-

For Cannabinoid Receptor (CB1) Antagonism: Potent and selective activity requires specific substitutions: a para-substituted phenyl ring at the 5-position, a carboxamido group (derived from the carboxylic acid) at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[18][19]

-

For ALKBH1 Inhibition: The placement of the carboxylic acid is critical. Moving it from the 4-position to the 3-position of the pyrazole ring can lead to a more than 1000-fold decrease in activity, indicating a precise geometric requirement for binding.[11]

Caption: Key Pharmacophoric Features and SAR Hotspots.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HGC27 or AGS for gastric cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can pinpoint the precise concentration at which bacteriostatic or bactericidal activity begins. This is a fundamental and quantitative measure of a compound's antimicrobial potency.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivatives in MHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be confirmed by measuring the optical density with a plate reader.

Conclusion and Future Directions

Pyrazole carboxylic acid derivatives stand out as a versatile and highly fruitful scaffold for drug discovery. Their proven success in targeting a wide array of enzymes and receptors, from COX-2 in inflammation to viral proteases and cancer-related kinases, underscores their therapeutic potential.[1][20] The structure-activity relationships explored to date provide a robust framework for rational drug design, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The path forward will likely involve several key areas of focus:

-

Novel Target Identification: Exploring the activity of pyrazole libraries against new and emerging biological targets.

-

Hybrid Molecules: Designing hybrid molecules that combine the pyrazole carboxylic acid scaffold with other pharmacophores to achieve dual-target inhibition or synergistic effects.[16]

-

Improving Drug-like Properties: Employing advanced formulation strategies and prodrug approaches to overcome challenges related to solubility and bioavailability.[11]

-

Computational Chemistry: Leveraging molecular docking and in silico screening to accelerate the discovery of new lead compounds and better understand their binding modes.[3]

The continued exploration of pyrazole carboxylic acid derivatives promises to yield the next generation of innovative therapeutics for a wide range of human diseases.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]

-

PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]

-

ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

ACS Publications. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

-

ACS Publications. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. [Link]

-

Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

-

Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

-

Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

RSC Publishing. (n.d.). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

-

Sobiad. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Sobiad. [Link]

-

jgponline.com. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. jgponline.com. [Link]

-

ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

-

Roskilde University. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Roskilde University Research Portal. [Link]

-

NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Taylor & Francis Online. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

NIH. (n.d.). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. PMC. [Link]

-

PubMed. (n.d.). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

-

PubMed. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]

-

Autechaux. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Autechaux. [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meddocsonline.org [meddocsonline.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 20. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (C₁₁H₉ClN₂O₂), a substituted pyrazole carboxylic acid of interest in pharmaceutical and agrochemical research.[1] Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Accurate structural elucidation and purity assessment are paramount for advancing research and development, making proficiency in spectroscopic analysis essential.

This document moves beyond a simple data repository. Instead, it serves as a practical guide for researchers, offering not only predicted spectroscopic data based on first principles and analogous structures but also the underlying logic for spectral interpretation and detailed protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring robust and reliable characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with a molecular weight of approximately 236.66 g/mol , dictates its spectral features.[3][4] Key structural components for analysis are:

-

The 1,3,5-trisubstituted pyrazole ring: A five-membered aromatic heterocycle.

-

The 3-chlorophenyl group: An aromatic ring with a distinct substitution pattern.

-

The methyl group: A simple alkyl substituent.

-

The carboxylic acid group: A key functional group with characteristic spectral signatures.

Our analytical approach will systematically probe these components using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. We will examine both ¹H (proton) and ¹³C (carbon-13) NMR.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ (which solubilizes the carboxylic acid and allows observation of the acidic proton) would display signals corresponding to each unique proton environment.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~13.0 - 13.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton of a carboxylic acid is typically deshielded and appears as a very broad singlet. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. |

| ~7.8 - 8.0 | Triplet (or dd) | 1H | Phenyl C2'-H | This proton is ortho to the chlorine atom and is expected to be deshielded. The multiplicity will depend on coupling to C4'-H and C6'-H. |

| ~7.5 - 7.7 | Multiplet | 2H | Phenyl C4'-H, C6'-H | These protons are part of the substituted aromatic ring. Their signals will likely overlap, creating a complex multiplet. |

| ~7.4 - 7.5 | Multiplet | 1H | Phenyl C5'-H | This proton's signal will also be part of the complex aromatic region. |

| ~6.8 | Singlet | 1H | Pyrazole C4-H | This proton is on the pyrazole ring. It appears as a singlet as it has no adjacent protons to couple with. Its position is influenced by the adjacent carboxylic acid and the overall aromatic system. |

| ~2.3 | Singlet | 3H | Methyl (-CH₃) | The methyl protons are attached to the pyrazole ring and will appear as a sharp singlet, being isolated from other protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton.

| Predicted Shift (ppm) | Assignment | Rationale and Expert Insights |

| ~162 | Carboxylic Acid (-C OOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the low-field end of the spectrum. |

| ~148 | Pyrazole C5 | This carbon is attached to the carboxylic acid and is part of the heterocyclic ring, leading to a downfield shift. |

| ~145 | Pyrazole C3 | This carbon is attached to the methyl group and is also significantly deshielded within the pyrazole ring. |

| ~138 | Phenyl C1' | The ipso-carbon attached to the pyrazole nitrogen. |

| ~134 | Phenyl C3' | The ipso-carbon bearing the chlorine atom. Its signal may be broader due to quadrupolar effects of the chlorine nucleus. |

| ~131 | Phenyl C5' | Aromatic CH carbon. |

| ~129 | Phenyl C6' | Aromatic CH carbon. |

| ~128 | Phenyl C2' | Aromatic CH carbon. |

| ~127 | Phenyl C4' | Aromatic CH carbon. |

| ~110 | Pyrazole C4 | This carbon, bonded to a proton, is expected to be the most upfield of the pyrazole ring carbons. |

| ~14 | Methyl (-C H₃) | The methyl carbon is an sp³-hybridized carbon and will appear in the typical upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable -OH proton.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition Workflow:

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.[5][6]

Predicted IR Absorption Bands

For this compound, the key absorptions are driven by the carboxylic acid and the aromatic systems.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment | Expert Insights |

| 2500-3300 | Very Broad | O-H stretch | Carboxylic Acid | This is the most characteristic band for a carboxylic acid. Its extreme broadness is due to intermolecular hydrogen bonding, which creates a wide range of bond strengths.[5][6][7] |

| ~1700-1725 | Strong, Sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch is a very strong and sharp absorption, making it an excellent diagnostic peak.[5] |

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Rings | These absorptions arise from the C=C stretching vibrations within both the chlorophenyl and pyrazole rings. |

| ~1210-1320 | Strong | C-O stretch | Carboxylic Acid | This band, coupled with the O-H bend, is part of the carboxylic acid fingerprint. |

| ~920 | Medium, Broad | O-H bend | Carboxylic Acid | The out-of-plane bend for the hydrogen-bonded -OH group. |

| ~850-550 | Medium | C-Cl stretch | Alkyl Halide | The presence of the carbon-chlorine bond is expected to give a signal in the lower frequency region of the spectrum.[7] |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for solid and liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Data Acquisition & Processing:

Caption: Step-by-step workflow for ATR-IR data acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is ionized, forming a molecular ion (M⁺˙), which can then fragment.

| m/z Value | Assignment | Rationale and Expert Insights |

| 236/238 | [M]⁺˙ | Molecular Ion Peak. The presence of a peak at m/z 236 and another at m/z 238 in an approximate 3:1 intensity ratio is the definitive signature of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). This is a critical validation point. |

| 191/193 | [M - COOH]⁺ | Loss of the carboxylic acid radical (45 Da). This is a very common and favorable fragmentation pathway for carboxylic acids. The 3:1 isotope pattern will be retained. |

| 111/113 | [ClC₆H₄]⁺ | Chlorophenyl cation. This fragment would arise from the cleavage of the bond between the phenyl ring and the pyrazole nitrogen. |

| 75 | [C₄H₃N₂]⁺ | Represents a fragment of the pyrazole ring structure. |

Predicted data for adducts like [M+H]⁺ (m/z 237/239) and [M+Na]⁺ (m/z 259/261) would be expected in soft ionization techniques like Electrospray Ionization (ESI).[8]

Experimental Protocol for MS Data Acquisition (Direct Infusion ESI)

ESI is a soft ionization technique ideal for determining the mass of the intact molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). Formic acid aids in protonation to form [M+H]⁺ ions.

-

-

Instrument Setup & Data Acquisition:

-

Set up the mass spectrometer for ESI in positive ion mode.

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic hydrogen-bonded carboxylic acid. Mass spectrometry validates the molecular weight and, crucially, confirms the presence of the chlorine atom through its distinct isotopic pattern. The protocols and predictive data outlined in this guide provide a robust framework for researchers to acquire and interpret high-quality spectroscopic data, ensuring the confident characterization of this and structurally related molecules.

References

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl-. Substance Details. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-[[(4-chlorophenyl)amino]carbonyl]-1-methyl-, methyl ester. Mass Spectra. Retrieved January 20, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved January 20, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 5-((3-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. WebBook. Retrieved January 20, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. Retrieved January 20, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(3-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid. Retrieved January 20, 2026, from [Link]

-

Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved January 20, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Spectroscopy Tutorial: Reference. Retrieved January 20, 2026, from [Link]

-

PubMed. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 20, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved January 20, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 20, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid. Retrieved January 20, 2026, from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. PubChemLite - 3-(3-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical identity, physicochemical properties, core synthetic strategies, and its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the compound's synthesis and application, supported by detailed experimental protocols and authoritative references.

Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound of interest is This compound .

The structure consists of a central five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The numbering of the pyrazole ring is crucial for defining the substitution pattern:

-

Position 1: The nitrogen atom is substituted with a 3-chlorophenyl group.

-

Position 3: A methyl group is attached.

-

Position 5: A carboxylic acid functional group is present.

It is critical to distinguish this specific isomer from related structures, such as 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid[1] or 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid[2][3], as the positional arrangement of substituents dramatically influences the molecule's chemical reactivity and biological activity.

Synonyms and Chemical Identifiers

To ensure accurate identification and sourcing, the following identifiers are associated with this compound:

-

CAS Number: 1020240-39-4[4]

Physicochemical Properties

A summary of the key computed and experimental properties is presented below. These values are essential for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Weight | 236.66 g/mol | [2][5] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [2][5] |

| Monoisotopic Mass | 236.03525 Da | [3] |

| XlogP (Predicted) | 2.4 | [3] |

| InChIKey | FNZUGHJDLQTKKA-UHFFFAOYSA-N | [3] |

| SMILES | CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)O | [3] |

Synthesis and Mechanistic Insights

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most common and versatile method for constructing the pyrazole core is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For this compound, the logical precursors are (3-chlorophenyl)hydrazine and a derivative of 2,4-dioxopentanoic acid (e.g., ethyl 2,4-dioxopentanoate).

Causality of Reagent Choice:

-

(3-chlorophenyl)hydrazine: This reagent introduces the N1-substituted phenyl ring, a key moiety for modulating the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.

-

Ethyl 2,4-dioxopentanoate: This β-keto ester provides the carbon backbone for the pyrazole ring. The ester group serves as a precursor to the final carboxylic acid, and the ketone and methyl ketone functionalities direct the regioselectivity of the cyclization to yield the desired 3-methyl-5-carboxylic acid isomer. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Generalized Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

Caption: Generalized synthetic workflow for the target compound.

Generalized Laboratory Protocol

This protocol is a representative, self-validating procedure. Researchers should perform initial small-scale trials to optimize yields and purity.

Step 1: Cyclocondensation to Form Pyrazole Ester

-

To a round-bottom flask equipped with a reflux condenser, add ethyl 2,4-dioxopentanoate (1.0 eq).

-

Add a suitable solvent, such as glacial acetic acid or ethanol (approx. 5-10 mL per mmol of ester).

-

Add (3-chlorophenyl)hydrazine hydrochloride (1.05 eq) to the solution. Expertise Note: Using a slight excess of the hydrazine ensures complete consumption of the more valuable dicarbonyl starting material.

-

Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water to precipitate the product.

-

Wash the crude product with cold water and dry under vacuum. The product is ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

-

Trustworthiness Check: Confirm the structure of the intermediate via ¹H NMR and Mass Spectrometry before proceeding.

Step 2: Saponification to Carboxylic Acid

-

Dissolve the crude pyrazole ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2-3 eq) as a 2M aqueous solution.

-

Heat the mixture to reflux (approx. 80 °C) until TLC or LC-MS indicates the complete disappearance of the starting ester.

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 using 1M hydrochloric acid. This protonates the carboxylate, causing the final product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.

Role in Medicinal Chemistry and Drug Development

The Pyrazole Scaffold: A Privileged Pharmacophore

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets.[6][7] Its key features include:

-

Rigid Aromatic Core: Provides a well-defined orientation for appended substituents to interact with protein binding pockets.

-

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors.

-

Metabolic Stability: The aromatic nature of the pyrazole ring often imparts resistance to metabolic degradation.

This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly anti-inflammatory and analgesic drugs.[5]

Key Therapeutic Areas and Structure-Activity Relationships (SAR)

Derivatives of pyrazole carboxylic acids are actively investigated in several therapeutic areas.

-

Oncology: Many substituted pyrazoles have demonstrated potent antitumor activity.[6][8][9] The carboxylic acid group is a versatile handle for creating amide or ester derivatives, allowing chemists to explore the chemical space around the core scaffold and optimize activity against specific cancer cell lines.[6]

-

Anti-inflammatory: The pyrazole core is famously found in COX-2 inhibitors like Celecoxib. The structure of this compound provides a foundation for developing new cyclooxygenase (COX) enzyme inhibitors.[5]

-

Antiviral: Novel pyrazole derivatives have been synthesized and shown to inhibit the replication of viruses such as Hepatitis C Virus (HCV).[8][9]

SAR Insights:

-

N1-Aryl Group: The 3-chlorophenyl group plays a crucial role in binding, often fitting into a hydrophobic pocket of the target enzyme. Modification of this ring (e.g., changing the position or nature of the substituent) is a primary strategy for modulating potency and selectivity.

-

C3-Methyl Group: This group can influence the orientation of the N1-aryl ring and contribute to van der Waals interactions within the binding site.

-

C5-Carboxylic Acid: This functional group is a key point for derivatization. It can be converted into amides, esters, or other bioisosteres to improve cell permeability, target engagement, or pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

Once a library of derivatives is synthesized from the core acid, a primary biological screening is required to identify promising candidates. A standard in vitro cytotoxicity assay is a fundamental first step in oncology drug discovery.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a method to assess the ability of a compound to inhibit cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Test compounds dissolved in DMSO to create 10 mM stock solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well microplates.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂. Rationale: This allows cells to attach and enter a logarithmic growth phase before compound exposure.

-